1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by an isopropyl group at position 1, a phenyl group at position 3, and a formyl group at position 4. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several routes. One common method involves the Vilsmeier-Haack reaction, where a formyl group is introduced into the pyrazole ring. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled conditions . Another method involves the one-pot synthesis using orthophosphoric acid as a catalyst, which is cost-effective and yields high purity products .
Chemical Reactions Analysis
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. This interaction can modulate various biochemical pathways, making the compound useful in drug development .
Comparison with Similar Compounds
1-Isopropyl-3-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
3-Phenyl-1H-pyrazole-4-carbaldehyde: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Contains additional methyl groups, which can influence its chemical properties and applications.
1- (4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: The presence of a fluorine atom can significantly alter its electronic properties and reactivity.
Properties
Molecular Formula |
C13H14N2O |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-phenyl-1-propan-2-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-10(2)15-8-12(9-16)13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
SAJPGULNDDWHTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
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